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molecular formula C12H17NO3 B058037 tert-Butyl N-(benzyloxy)carbamate CAS No. 79722-21-7

tert-Butyl N-(benzyloxy)carbamate

Cat. No. B058037
M. Wt: 223.27 g/mol
InChI Key: MZNBNPWFHGWAGH-UHFFFAOYSA-N
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Patent
US04987253

Procedure details

Sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) were added to (A) (2.68 g, 12.0 mmol) in dry DMF (40 mL). After stirring 15 min, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added, and the suspension heated at 80°-85° C. for 4 h under argon. After cooling, the reaction was quenched with H2O (100 mL), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of (B) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. Calcd for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
EtOAc CHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Name
Quantity
2.68 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:20][CH2:21][CH2:22][CH2:23][C:24]#[N:25].CCOC(C)=O.C(Cl)(Cl)Cl>CN(C=O)C.[I-].[Na+]>[CH2:3]([O:10][N:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]#[N:25])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClCCCCC#N
Step Two
Name
EtOAc CHCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ONC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
84 mg
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated at 80°-85° C. for 4 h under argon
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 4.39 g crude product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON(CCCCC#N)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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